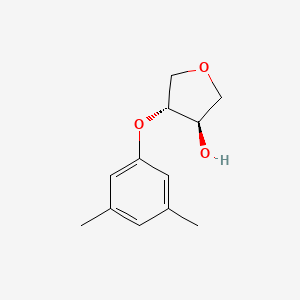

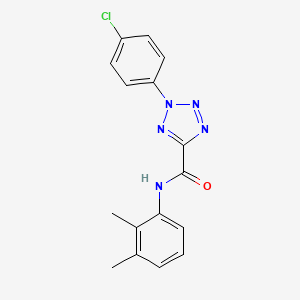

![molecular formula C17H13N3O B2361460 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole CAS No. 190436-27-2](/img/structure/B2361460.png)

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole, also known as HPIP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Antibacterial Screening

A study by Landage, Thube, & Karale (2019) synthesized compounds related to the pyrazole family, demonstrating their potential in antibacterial activities. These compounds, including variations of pyrazole structures, were characterized for their potential in combating bacterial infections.

Annular Tautomerism

Research by Cornago et al. (2009) focused on the annular tautomerism of NH-pyrazoles, a category to which 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole belongs. This study is crucial for understanding the structural and chemical behaviors of these compounds, especially in various environmental conditions.

Leukotriene B4 Receptor Antagonism

A series of (hydroxyphenyl)pyrazoles, similar in structure to the compound , was designed and evaluated for their potential as Leukotriene B4 receptor antagonists, as noted by Harper et al. (1994). This application is significant in the field of medicinal chemistry, particularly for inflammatory conditions.

Tricyclic and Fluorinated Pyrazoles

Lam, Park, & Sloop (2022) conducted a study on tricyclic, fluorinated pyrazoles, highlighting the potential of pyrazole derivatives in agrochemical and medicinal chemistry sectors. This includes applications as pesticides and in various therapeutic domains.

Cytotoxicity and Antitumor Activity

Gul et al. (2016) explored 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, similar to the compound , for their cytotoxicity and potential as carbonic anhydrase inhibitors. Their findings open pathways for anti-tumor studies and highlight the diverse potential of pyrazole derivatives.

B-Raf Inhibition for Cell Proliferation

Di Grandi et al. (2009) identified a novel series of pyrazolo[1,5-a]pyrimidines, related to the compound of interest, as potent B-Raf inhibitors. These compounds exhibited substantial efficacy in inhibiting cell proliferation, suggesting their utility in therapeutic applications.

Proteasome Inhibition and Cancer Cell Impact

Yan et al. (2015) designed and synthesized compounds, including pyrazolone-enamines, to study their inhibitory effects on cancer cells. Their research contributes to understanding how these compounds can be utilized in cancer therapeutics.

Transition Metal Complex Synthesis

Dhokale, Karale, & Nagawade (2017) synthesized transition metal complexes with ligands structurally similar to 4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole. This has implications in coordination chemistry and material science.

Drug Efficacy and In Silico Validation

Thangarasu, Manikandan, & Thamaraiselvi (2019) delved into the synthesis of novel pyrazoles and evaluated their drug efficacy through in silico and in vitro methods. This study reflects the growing importance of pyrazoles in drug discovery and development.

Antimicrobial Activity and Schiff Base Ligands

Mandal et al. (2019) synthesized a new pyrazole-based ligand and assessed its antimicrobial activity, revealing the potential of such compounds in combating microbial infections.

properties

IUPAC Name |

3-(4-methylphenyl)-4-nitroso-1,2-dihydroindeno[1,2-c]pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-10-6-8-11(9-7-10)15-14-16(19-18-15)12-4-2-3-5-13(12)17(14)20-21/h2-9,18-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYWDMDMNAPRRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=C4C=CC=CC4=C3N=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361383.png)

![1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2361384.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)acetamide](/img/structure/B2361388.png)

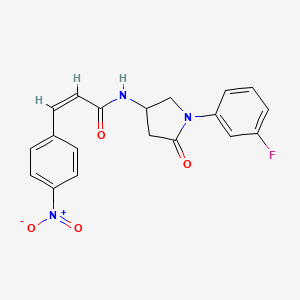

![2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2361394.png)

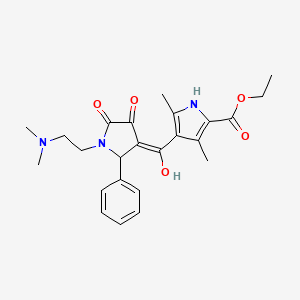

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)

![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)

![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)